molecular formula C12H8F4 B15067668 1,2-Bis(difluoromethyl)naphthalene

1,2-Bis(difluoromethyl)naphthalene

Cat. No.: B15067668
M. Wt: 228.18 g/mol
InChI Key: VEXINVAPAJSMFN-UHFFFAOYSA-N
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Description

1,2-Bis(difluoromethyl)naphthalene is an organic compound with the molecular formula C12H8F4 It is a derivative of naphthalene, where two hydrogen atoms at the 1 and 2 positions are replaced by difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(difluoromethyl)naphthalene can be synthesized through various methods involving difluoromethylation reactions. One common approach is the use of difluorocarbene precursors, such as FSO2CF2CO2TMS, CF2N2, and HCF2SO2R, which generate difluorocarbene under neutral or basic conditions. These reagents can insert difluorocarbene into C-H bonds of naphthalene to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale difluoromethylation reactions using transition-metal catalysts. These catalysts facilitate the selective incorporation of difluoromethyl groups into the naphthalene ring, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(difluoromethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethyl-substituted naphthoquinones.

    Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the difluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Difluoromethyl-substituted naphthoquinones.

    Reduction: Methyl-substituted naphthalenes.

    Substitution: Halogenated or nucleophile-substituted naphthalenes.

Scientific Research Applications

1,2-Bis(difluoromethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Bis(difluoromethyl)naphthalene exerts its effects involves the interaction of its difluoromethyl groups with various molecular targets. The difluoromethyl groups can participate in hydrogen bonding, altering the compound’s reactivity and interaction with other molecules. This can influence the compound’s behavior in chemical reactions and its potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(difluoromethyl)naphthalene is unique due to the presence of two difluoromethyl groups, which impart distinct electronic and steric effects compared to other fluorinated naphthalenes.

Properties

Molecular Formula

C12H8F4

Molecular Weight

228.18 g/mol

IUPAC Name

1,2-bis(difluoromethyl)naphthalene

InChI

InChI=1S/C12H8F4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6,11-12H

InChI Key

VEXINVAPAJSMFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(F)F)C(F)F

Origin of Product

United States

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